ivDde-D-Lys(Fmoc)

Overview

Description

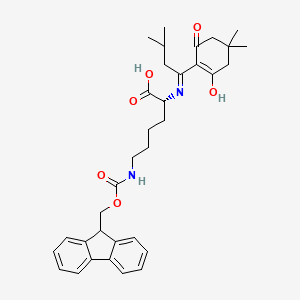

ivDde-D-Lys(Fmoc) is a lysine derivative featuring orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino position and the ivDde [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl] group on the ε-amino side chain. This compound is widely used in solid-phase peptide synthesis (SPPS) to enable sequential deprotection strategies. The Fmoc group is base-labile (removed by piperidine), while the ivDde group is selectively cleaved under mild conditions using hydrazine or hydroxylamine, ensuring orthogonality with other protecting groups like Boc or allyl esters . Its D-configuration (D-Lys) enhances metabolic stability in therapeutic peptides .

Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ivDde-D-Lys(Fmoc) involves several steps:

Protection of the Lysine Side Chain: The lysine side chain is protected using the ivDde group. This step ensures that the side chain remains unreactive during subsequent reactions.

Fmoc Protection: The α-amino group of lysine is protected with the Fmoc group.

Industrial Production Methods

Industrial production of ivDde-D-Lys(Fmoc) typically follows the same synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the protected lysine derivative.

Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.

Quality Control: Ensuring the purity and stability of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

ivDde-D-Lys(Fmoc) undergoes several types of chemical reactions:

Deprotection: The ivDde group can be selectively removed using hydrazine or other mild bases, while the Fmoc group is removed using piperidine.

Substitution: The protected lysine can participate in substitution reactions to form peptide bonds.

Common Reagents and Conditions

Hydrazine: Used for the selective removal of the ivDde group.

Piperidine: Used for the removal of the Fmoc group.

Coupling Reagents: Such as HBTU or DIC, used in peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the lysine residue is incorporated at desired positions within the peptide chain .

Scientific Research Applications

Peptide Synthesis

ivDde-D-Lys(Fmoc) is primarily used in solid-phase peptide synthesis (SPPS). Its protective groups facilitate:

- Selective Deprotection : The ability to remove the ivDde group while leaving other protecting groups intact allows for precise control over peptide modifications.

- Complex Peptide Structures : Researchers can create branched, cyclic, or side-chain modified peptides efficiently using this compound .

Drug Discovery

In drug development, ivDde-D-Lys(Fmoc) has shown significant potential:

- Improved Pharmacokinetics : Incorporating D-amino acids like D-lysine can enhance the stability and bioavailability of peptides, reducing their susceptibility to enzymatic degradation.

- Reduced Immunogenicity : D-amino acids are less likely to trigger immune responses, making them ideal candidates for therapeutic peptides.

Protein Engineering

The introduction of D-lysine residues into proteins can modify their interactions and stability:

- Enhanced Binding Affinities : Studies indicate that peptides containing D-lysine exhibit altered binding affinities for target proteins, which can be exploited in designing more effective therapeutics .

- Stability Against Degradation : Peptides synthesized with D-amino acids demonstrate increased resistance to proteolytic enzymes, which is advantageous for therapeutic applications requiring prolonged activity.

Therapeutic Applications

Peptides synthesized using ivDde-D-Lys(Fmoc) have been explored for various therapeutic uses:

- Cancer Treatment : Research has highlighted the potential of modified peptides in targeting cancer cells more effectively due to their improved pharmacological profiles .

- Antimicrobial Properties : Some studies suggest that these peptides exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Comparative Analysis with Other Amino Acid Derivatives

The following table compares ivDde-D-Lys(Fmoc) with other similar compounds used in peptide synthesis:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Utilizes L-lysine | Preferred for natural peptide synthesis |

| Fmoc-D-His(Boc)-OH | Contains histidine instead of lysine | Different reactivity due to imidazole ring |

| Fmoc-D-Arg(Et)₂-OH | Features arginine with ethyl groups | Enhances positive charge and hydrophilicity |

| Fmoc-D-Lys(pentynoyl)-OH | Introduces alkyne functionality | Useful for click chemistry applications |

Stability Studies

Research indicates that peptides synthesized with D-amino acids, including those containing ivDde-D-Lys(Fmoc), exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired.

Binding Affinity Modulation

A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins. This suggests that ivDde-D-Lys(Fmoc) could be used to engineer peptides with enhanced specificity and efficacy in drug design.

Therapeutic Applications

Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles.

Mechanism of Action

The mechanism of action of ivDde-D-Lys(Fmoc) in peptide synthesis involves:

Selective Protection: The ivDde group protects the lysine side chain, allowing for selective deprotection and elongation of the peptide chain.

Fmoc Strategy: The Fmoc group allows for stepwise elongation of the peptide chain through SPPS.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

ivDde-D-Lys(Fmoc) vs. Fmoc-Lys(Dde)-OH

ivDde-D-Lys(Fmoc) vs. Fmoc-Lys(Boc)-OH

ivDde-D-Lys(Fmoc) vs. Fmoc-D-Lys(Alloc)-OH

Key Research Findings

- Stability in Drug Delivery : ivDde-D-Lys(Fmoc)-based PEGylated micelles reduced doxorubicin cardiotoxicity by 50% compared to free doxorubicin, with serum drug levels 2× higher .

- Orthogonal Efficiency : In dendrimer synthesis, ivDde-D-Lys(Fmoc) achieved 94% yield vs. 84% for Fmoc-Lys(Boc)-OH, attributed to ivDde’s resistance to premature deprotection .

- Solubility Challenges : Despite poor aqueous solubility (0.000455 mg/mL), ivDde-D-Lys(Fmoc) forms stable hydrogels via π-π stacking of Fmoc groups, enabling biomaterial applications .

Q & A

Basic Research Questions

Q. What is the role of ivDde-D-Lys(Fmoc) in orthogonal protection strategies for peptide synthesis?

ivDde-D-Lys(Fmoc) enables orthogonal protection of lysine side chains during Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group on the α-amine is removed with piperidine (20–30% in DMF), allowing chain elongation on the ε-amine. The ivDde group, a hindered variant of Dde, remains stable during Fmoc deprotection and is selectively cleaved with 2% hydrazine in DMF . This orthogonality facilitates sequential synthesis of branched or cyclic peptides.

Q. How does the molecular structure of ivDde-D-Lys(Fmoc) influence its stability and reactivity?

The compound’s structure (Hill formula: C₃₄H₄₂N₂O₆; MW: 574.71 g/mol) includes a sterically hindered ivDde group on the lysine side chain and an Fmoc-protected α-amine. The ivDde group’s cyclohexenone core and methyl substituents hinder premature cleavage by piperidine, while the Fmoc group’s fluorenyl moiety enhances UV detectability during synthesis .

Q. What experimental protocols are recommended for handling ivDde-D-Lys(Fmoc) in SPPS?

- Deprotection sequence : Remove Fmoc first with piperidine (20–30% in DMF, 2 × 5 min), then ivDde with 2% hydrazine in DMF (2 × 10 min).

- Solubility : Use DMF as the primary solvent; avoid aqueous buffers to prevent precipitation.

- Compatibility : When allyl-based groups (e.g., Alloc) are present, add 5% allyl alcohol to hydrazine solutions to prevent reduction of allyl groups .

Advanced Research Questions

Q. How can researchers mitigate side reactions during ivDde deprotection in complex peptide sequences?

ivDde removal with hydrazine may lead to aspartimide formation or disulfide scrambling in cysteine-rich peptides. To minimize this:

- Use lower hydrazine concentrations (1–2%) and shorter reaction times.

- Add 0.1 M HOBt or 0.1 M mercaptoethanol to scavenge reactive intermediates.

- Monitor by RP-HPLC after each deprotection step to detect byproducts .

Q. What analytical techniques are critical for validating the integrity of ivDde-D-Lys(Fmoc) during synthesis?

- LC-MS : Confirm molecular weight and detect hydrazine-induced modifications (e.g., hydrazide adducts).

- UV spectroscopy : Track Fmoc removal at 301 nm.

- NMR : Verify regioselective deprotection using ¹H-NMR (e.g., disappearance of ivDde’s cyclohexenone protons at δ 5.8–6.2 ppm) .

Q. How does ivDde-D-Lys(Fmoc) compare to other lysine-protecting groups (e.g., Dde, Mtt) in branched peptide synthesis?

| Group | Stability to Piperidine | Cleavage Conditions | Migration Risk |

|---|---|---|---|

| ivDde | High | 2% hydrazine/DMF | Low |

| Dde | Moderate | 2% hydrazine/DMF | Moderate |

| Mtt | Low | 1% TFA/DCM | High |

| ivDde’s superior stability reduces migration risks during prolonged Fmoc SPPS, making it ideal for multi-step syntheses . |

Q. What strategies enable the integration of ivDde-D-Lys(Fmoc) with other orthogonal groups (e.g., Alloc, Boc) in hybrid peptide-polymer conjugates?

- Sequential deprotection : Remove Fmoc first, then ivDde, followed by Pd-mediated Alloc cleavage.

- Compatibility testing : Pre-screen hydrazine solutions for redox side reactions with metal catalysts (e.g., Pd⁰).

- Case study : In a study, ivDde-D-Lys(Fmoc) was used to synthesize peptide-dendrimer hybrids, with Alloc groups retained until final deprotection .

Q. Methodological Considerations

Q. How should researchers design experiments to optimize ivDde-D-Lys(Fmoc) loading on resin?

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.

- Coupling efficiency : Activate with HBTU/HOBt/DIPEA (4:4:6 molar ratio) and monitor by Kaiser test.

- Loading quantification : Perform Fmoc quantification via UV absorbance (ε = 7,800 M⁻¹cm⁻¹ at 301 nm) .

Q. What are the implications of ivDde-D-Lys(Fmoc) in synthesizing cyclic peptides via intramolecular lactamization?

After ivDde removal, the exposed ε-amine can react with a C-terminal carboxylic acid (activated with PyBOP) to form a lactam bridge. Key considerations:

Properties

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUYNKHCHODACY-HHHXNRCGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.